molecular formula C16H16O5 B11781281 Ethyl 5-(benzyloxy)-2-methyl-4-oxo-4H-pyran-3-carboxylate

Ethyl 5-(benzyloxy)-2-methyl-4-oxo-4H-pyran-3-carboxylate

Cat. No.: B11781281
M. Wt: 288.29 g/mol
InChI Key: PXLOQRAILAUYLO-UHFFFAOYSA-N
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Description

Ethyl 5-(benzyloxy)-2-methyl-4-oxo-4H-pyran-3-carboxylate is an organic compound belonging to the class of pyran derivatives This compound is characterized by a pyran ring substituted with benzyloxy, methyl, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(benzyloxy)-2-methyl-4-oxo-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction might start with the formation of a benzyloxy-substituted intermediate, followed by cyclization and esterification steps to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic reactions, solvent selection, and temperature control are crucial to achieving efficient production. The use of automated reactors and continuous flow systems can further enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(benzyloxy)-2-methyl-4-oxo-4H-pyran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to alcohols under suitable conditions.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy position.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products:

  • Oxidation can yield benzylic acids.
  • Reduction can produce alcohol derivatives.
  • Substitution can result in various substituted pyran derivatives.

Scientific Research Applications

Ethyl 5-(benzyloxy)-2-methyl-4-oxo-4H-pyran-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-(benzyloxy)-2-methyl-4-oxo-4H-pyran-3-carboxylate involves interactions with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to enzymes or receptors. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. Pathways involved may include inhibition of specific enzymes or modulation of signaling cascades.

Comparison with Similar Compounds

    Ethyl 5-(benzyloxy)-2-methyl-4-oxo-4H-pyran-3-carboxylate: shares structural similarities with other pyran derivatives such as:

Uniqueness:

  • The presence of the benzyloxy group imparts unique chemical reactivity and biological activity compared to other pyran derivatives.
  • The combination of functional groups in this compound allows for versatile applications in various fields of research.

Properties

Molecular Formula

C16H16O5

Molecular Weight

288.29 g/mol

IUPAC Name

ethyl 2-methyl-4-oxo-5-phenylmethoxypyran-3-carboxylate

InChI

InChI=1S/C16H16O5/c1-3-19-16(18)14-11(2)20-10-13(15(14)17)21-9-12-7-5-4-6-8-12/h4-8,10H,3,9H2,1-2H3

InChI Key

PXLOQRAILAUYLO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC=C(C1=O)OCC2=CC=CC=C2)C

Origin of Product

United States

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